ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEPGNDDAIRWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358250 | |
| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-03-9 | |
| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for Pyrazole (B372694) Ring Construction
The formation of the 1,3-diphenyl-1H-pyrazole-4-carboxylate core can be achieved through several elegant and efficient synthetic strategies. These methods primarily rely on the principles of cyclocondensation and formylation reactions.
Cyclization Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds
The most classical and fundamental approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org For the synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, this involves the reaction of phenylhydrazine (B124118) with a suitable β-ketoester. The key 1,3-dicarbonyl precursor is ethyl 2-benzoyl-3-oxobutanoate or a similar benzoylated acetoacetate (B1235776) derivative.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, determining which nitrogen of the phenylhydrazine becomes N1 of the pyrazole, is influenced by the reaction conditions and the nature of the substituents on both reactants.
Table 1: Key Reactants for Pyrazole Synthesis via Cyclization
| Hydrazine Derivative | 1,3-Dicarbonyl Compound Prerequisite | Resulting Product |
|---|---|---|
| Phenylhydrazine | Ethyl 2-benzoyl-3-oxobutanoate | This compound |
Vilsmeier-Haack Formylation in Pyrazole Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govjocpr.comresearchgate.net Interestingly, it also provides a direct route to constructing the pyrazole ring itself, yielding a 4-formyl pyrazole derivative which can be a precursor to the target ethyl ester. This reaction typically utilizes a substituted hydrazone and the Vilsmeier reagent, which is a complex of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). researchgate.netsci-hub.se
In the context of synthesizing a 1,3-diphenylpyrazole scaffold, the reaction starts with acetophenone (B1666503) phenylhydrazone. The Vilsmeier reagent acts as both a cyclizing and formylating agent. The proposed mechanism involves the initial electrophilic attack of the Vilsmeier reagent on the hydrazone, followed by cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring. jocpr.comsci-hub.se This method directly yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govwisdomlib.orgresearchgate.net The resulting aldehyde can then be oxidized to the corresponding carboxylic acid and subsequently esterified to afford this compound.
One-Pot Condensation Reactions for Scaffold Assembly
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot, multi-component reactions for the assembly of complex molecules from simple precursors. chemistryviews.orgrsc.org The synthesis of polysubstituted pyrazoles, including derivatives of this compound, is well-suited to this approach.
A typical one-pot strategy could involve the reaction of phenylhydrazine, a β-ketoester such as ethyl acetoacetate, and a benzoylating agent. Alternatively, a three-component reaction between an arylhydrazine, an arylglyoxal, and a β-diketone can be employed to generate highly functionalized pyrazoles. chemistryviews.org These reactions often proceed under acid or base catalysis and can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov The key advantage of these methods is the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, avoiding the isolation of intermediates and minimizing waste.
Derivatization Strategies of the this compound Core
The ethyl carboxylate group at the 4-position of the 1,3-diphenyl-1H-pyrazole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Functional Group Interconversions (e.g., carboxylic acids, nitriles, aldehydes, alcohols)
The ester functionality of this compound can be readily transformed into other key functional groups, providing access to a variety of important synthetic intermediates.
Carboxylic Acids: Alkaline or acidic hydrolysis of the ethyl ester smoothly yields 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. nih.gov This carboxylic acid is a crucial intermediate for the synthesis of amides, acid chlorides, and other acyl derivatives.
Alcohols: Reduction of the ethyl ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF), affords (1,3-diphenyl-1H-pyrazol-4-yl)methanol. umich.edu
Aldehydes: The primary alcohol obtained from the reduction can be oxidized to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. umich.edu Selective oxidation can be achieved using various reagents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid.
Nitriles: The pyrazole-4-carbonitrile can be synthesized from the corresponding carboxylic acid or aldehyde. The conversion of a carboxylic acid to a nitrile can be achieved through a multi-step process involving the formation of a primary amide followed by dehydration. nih.govresearchgate.net Alternatively, the aldehyde can be converted to an oxime, which is then dehydrated to the nitrile.
Table 2: Summary of Functional Group Interconversions
| Starting Material | Reagents and Conditions | Product |
|---|
Introduction of Heterocyclic Ring Systems via Condensation Reactions
The functional groups derived from the ethyl ester, particularly the aldehyde and carboxylic acid, are excellent precursors for the construction of fused and linked heterocyclic systems through condensation reactions.
The versatile 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can react with various binucleophiles to construct new heterocyclic rings. For instance, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. umich.eduresearchgate.netcdnsciencepub.comnih.gov These reactions, often carried out in the presence of a base, provide a straightforward route to these medicinally important fused heterocycles. nih.govrsc.org
Similarly, the ester can be converted to a carbohydrazide (B1668358) by reaction with hydrazine hydrate. This carbohydrazide is a key building block for synthesizing other heterocycles. For example, condensation with 1,3-dicarbonyl compounds yields pyrazolyl-substituted pyrazoles, while reaction with carbon disulfide can lead to the formation of oxadiazole rings. researchgate.net These reactions significantly expand the chemical space accessible from the parent this compound core.
Substitution Reactions on Phenyl and Pyrazole Ring Systems
The this compound scaffold features three distinct aromatic rings: the central pyrazole ring, a phenyl group at the N1 position, and another at the C3 position. The reactivity of these rings towards substitution reactions is governed by their inherent electronic properties.
Pyrazole Ring Reactivity: The pyrazole ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it occurs, is highly directed to the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.com However, in the target molecule, this position is already occupied by the ethyl carboxylate group. Consequently, electrophilic substitution on the pyrazole core is unlikely without displacing the existing substituent.
Phenyl Ring Reactivity: The two phenyl rings are the primary sites for electrophilic substitution.
N1-Phenyl Ring: The pyrazole ring acts as a deactivating group on the N1-phenyl substituent, but it directs incoming electrophiles to the para position. Nitration of 1-arylpyrazoles in sulfuric acid has been shown to result in substitution on the carbocyclic ring. researcher.life
C3-Phenyl Ring: This ring behaves more like a standard monosubstituted benzene, and its reactivity will depend on the conditions used.
Common electrophilic substitution reactions such as nitration and halogenation are expected to proceed on these phenyl rings. For example, halogenation of pyrazole scaffolds can be achieved using N-halosuccinimides (NCS, NBS, NIS). researchgate.net The Vilsmeier-Haack reaction, which introduces a formyl group (CHO), is a well-established method for the C4-functionalization of pyrazoles. researchgate.netorganic-chemistry.org For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehydes have been synthesized from the corresponding acetophenone phenylhydrazones using this reaction. While the C4 position is blocked in the title compound, this reaction highlights a key functionalization pathway for related pyrazole structures.
| Reaction Type | Reagent | Expected Substitution Site | Product Type |
| Nitration | HNO₃ / H₂SO₄ | para-position of N1-phenyl ring | Nitrophenyl-substituted pyrazole |
| Halogenation | N-Bromosuccinimide (NBS) | para-position of N1-phenyl ring | Bromophenyl-substituted pyrazole |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 of pyrazole ring (on precursors) | 4-Formylpyrazole |
Catalytic Methodologies in Pyrazole Synthesis
The foundational synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of this transformation.
Exploration of Homogeneous Catalysis
Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and mild reaction conditions. Lewis acids are particularly effective in catalyzing pyrazole synthesis. nih.govacs.orgacs.org Catalysts such as SnCl₄, BF₃·OEt₂, and TiCl₄ have been shown to efficiently promote the formation of pyrazoles from hydrazines and 1,3-dicarbonyl synthons at room temperature. acs.orgacs.org
Transition metal-based ionic liquids, such as those containing Fe(III), can also serve as effective and reusable homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in These catalysts are noted for their Lewis acidic nature, which facilitates the condensation reaction. ias.ac.in
| Catalyst Type | Example Catalyst | Reaction | Key Advantages |
| Lewis Acid | SnCl₄, BF₃·OEt₂ | Condensation of 3-ethoxycyclobutanones and hydrazines | High efficiency, complete regioselectivity, ambient temperature. nih.govacs.org |
| Lewis Acid | Lithium Perchlorate | Condensation of 1,3-diketones and hydrazines | Eco-friendly, effective catalysis. mdpi.com |
| Ionic Liquid | [C₄mim][FeCl₄] | Condensation of 1,3-diketones and hydrazines | Reusable, efficient, room temperature synthesis. ias.ac.in |
Investigation of Heterogeneous Catalysis (e.g., nano-ZnO catalysis)
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture and allows for easy recycling. Zinc oxide nanoparticles (nano-ZnO) have emerged as a highly efficient, inexpensive, non-toxic, and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. nih.govsemanticscholar.orgresearchgate.net
Nano-ZnO functions as a Lewis acid, activating carbonyl groups and facilitating the multi-component synthesis of complex pyrazole-containing scaffolds like pyranopyrazoles. researchgate.net These reactions are often performed in environmentally friendly solvents like water, achieving high yields (85–90%) in short reaction times. nih.govsemanticscholar.org The catalyst can be easily recovered after the reaction and reused multiple times without a significant loss of activity, making the process both cost-effective and sustainable. nih.govsemanticscholar.orgresearchgate.net For example, a four-component synthesis of pyranopyrazole derivatives using hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile is effectively catalyzed by 9 mol% of nano-ZnO in water. nih.gov
| Catalyst | Reactants | Solvent | Conditions | Yield | Reusability |
| Nano-ZnO | Hydrazine hydrate, ethyl acetoacetate, aldehyde, malononitrile | Water | Room Temp. | 85-90% | Recyclable with minimal loss of activity. nih.govsemanticscholar.org |
| Ag/La-ZnO | Hydrazine hydrate, ethyl acetoacetate, aldehyde, malononitrile | Solvent-free | Room Temp. | High | Reusable. rsc.org |
Solvent-Free and Environmentally Conscious Synthetic Routes
Modern synthetic chemistry emphasizes the principles of "green chemistry" to minimize environmental impact. This has led to the development of solvent-free reactions and the use of non-hazardous media for pyrazole synthesis.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both the solvent and the catalyst. They are valued for their low volatility, thermal stability, and recyclability. Brønsted acid ionic liquids like triethylammonium (B8662869) hydrogen sulphate ([Et₃NH][HSO₄]) have been used to catalyze the multi-component synthesis of pyranopyrazoles under solvent-free conditions, providing excellent yields in short times. nih.gov Transition metal-containing ILs have also been employed for pyrazole synthesis at room temperature. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. tandfonline.com Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. benthamdirect.comdergipark.org.tracs.org The synthesis of pyrazole derivatives under microwave conditions can often be performed with less solvent or even under solvent-free conditions, further boosting the green credentials of the procedure. researchgate.netmdpi.com
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. As mentioned, heterogeneous catalysts like nano-ZnO are highly effective in aqueous media, enabling efficient and clean synthesis of pyrazole derivatives. nih.govresearchgate.net
| Methodology | Catalyst/Medium | Conditions | Key Advantages |
| Ionic Liquid Catalysis | [Et₃NH][HSO₄] | Solvent-free, Room Temp. | Excellent yields, short reaction time, catalyst reusability. nih.gov |
| Microwave-Assisted | Various | Microwave irradiation (e.g., 100-300W) | Drastically reduced reaction times, high yields, less solvent usage. benthamdirect.comdergipark.org.tr |
| Aqueous Synthesis | Nano-ZnO | Water, Room Temp. | Environmentally benign, high yields, simple work-up. nih.govsemanticscholar.org |
Advanced Structural Characterization and Elucidation
Spectroscopic Techniques for Molecular Architecture Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate by probing the environments of its atoms and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments. The ethyl group would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, a characteristic pattern resulting from spin-spin coupling. The ten protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region of the spectrum. A key signal would be a singlet corresponding to the C5-proton of the pyrazole (B372694) ring, which is expected to resonate downfield. For instance, in related 1,3-diphenyl-1H-pyrazole derivatives, the pyrazole proton often appears as a singlet around δ 8.0-8.5 ppm. ekb.eg
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing separate resonances for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically above 160 ppm. Signals for the aromatic carbons of the two phenyl rings and the carbons of the pyrazole ring would dominate the central part of the spectrum. The aliphatic carbons of the ethyl group would appear at the most upfield positions. In similar structures, pyrazole and phenyl ring carbons typically resonate between 115 and 155 ppm. ekb.eg
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A strong, prominent band is predicted for the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the region of 1700-1730 cm⁻¹. The presence of the aromatic phenyl rings and the pyrazole moiety would be confirmed by C=C and C=N stretching vibrations within the 1450-1610 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to produce signals just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Furthermore, C-O stretching vibrations associated with the ester linkage would be visible in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Analysis of related compounds like 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde derivatives shows strong carbonyl peaks around 1670 cm⁻¹ and aromatic C-H stretching above 3050 cm⁻¹. ekb.eg
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1700 - 1730 |
| C=C / C=N (Aromatic/Pyrazole) | Stretch | 1450 - 1610 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural fragments of the compound. For this compound (C₁₈H₁₆N₂O₂), the predicted monoisotopic mass is 292.1212 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts, providing a basis for identification in advanced mass spectrometry techniques. uni.lu
Predicted Mass Spectrometry Data
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 293.12848 | 168.0 |
| [M+Na]⁺ | 315.11042 | 175.8 |
| [M-H]⁻ | 291.11392 | 175.4 |
| [M]⁺ | 292.12065 | 169.7 |
| [M+K]⁺ | 331.08436 | 171.1 |
Data sourced from PubChemLite (CID 139034212) uni.lu
The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (CO). Cleavage of the phenyl groups from the pyrazole core would also be expected.
Solid-State Structural Analysis
While a single crystal X-ray diffraction study for this compound itself was not identified in the surveyed literature, extensive data exists for the closely related analogue, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, providing significant insight into the expected solid-state structure. aip.orgresearchgate.net
Single Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry
The analysis of the methylated analogue (C₁₉H₁₈N₂O₂) reveals a monoclinic crystal system with the space group P2₁/c. aip.orgresearchgate.net The core pyrazole moiety is nearly coplanar with the two attached phenyl rings. researchgate.net The ethoxycarbonyl group is slightly twisted out of the plane of the pyrazole ring. aip.orgresearchgate.net It is reasonable to infer that the title compound, lacking only a methyl group, would adopt a very similar three-dimensional conformation, characterized by the relative orientations of the two phenyl rings with respect to the central pyrazole heterocycle.
Crystallographic Data for the Analogue Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | aip.orgresearchgate.net |
| Space Group | P2₁/c | aip.orgresearchgate.net |
| a (Å) | 8.4593(4) | aip.orgresearchgate.net |
| b (Å) | 15.6284(6) | aip.orgresearchgate.net |
| c (Å) | 12.4579(5) | aip.orgresearchgate.net |
| β (°) | 98.241(3) | aip.orgresearchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of the methylated analogue is stabilized by intermolecular C-H···O hydrogen bonds. aip.orgresearchgate.net These interactions link adjacent molecules, creating a stable, repeating lattice. The molecular packing of this analogue shows the formation of infinite one-dimensional chains along the crystallographic b-axis. researchgate.net
Furthermore, the crystal structure of the precursor molecule, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, reveals that molecules form dimers through C-H···O hydrogen bonds. researchgate.net This structure is also consolidated by weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.788 Å, as well as C-H···π interactions. researchgate.net Given these findings, it is highly probable that the crystal packing of this compound is also governed by a combination of C-H···O hydrogen bonds involving the ester oxygen atoms and potential π–π stacking interactions between the phenyl rings of neighboring molecules.
Conformational Analysis in the Crystalline State (e.g., syn-periplanar conformation)
Analysis of the single-crystal X-ray diffraction data for the 5-methyl analog reveals specific details about its molecular geometry. aip.orgaip.orgosti.gov The ethoxycarbonyl group at the 4-position of the pyrazole ring is observed to be slightly twisted relative to the plane of the heterocyclic ring. aip.orgaip.orgosti.gov This deviation from planarity is a common feature in such substituted pyrazole systems.
A key conformational feature is the orientation of the carbonyl group relative to the pyrazole ring. In the crystalline state of the 5-methyl derivative, the ethoxycarbonyl group adopts a syn-periplanar conformation. aip.orgaip.orgosti.gov This arrangement is characterized by the near-eclipsing of the carbonyl bond with one of the double bonds in the pyrazole ring. The specific torsion angles that define this conformation have been determined as 8.3(4)° for O1-C5-C3-N1 and 15.4(4)° for O2-C5-C3-C2. aip.org The small magnitude of these torsion angles confirms the syn-periplanar arrangement. This conformation is often favored as it can minimize steric hindrance and allow for stabilizing intramolecular interactions.
Detailed crystallographic data for the closely related ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate is presented in the table below, offering a model for the expected structural parameters of the title compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.4593(4) |
| b (Å) | 15.6284(6) |
| c (Å) | 12.4579(5) |
| α (°) | 90 |
| β (°) | 98.241(3) |
| γ (°) | 90 |
| Z | 2 |
| Torsion Angle (O1-C5-C3-N1) (°) | 8.3(4) |
| Torsion Angle (O2-C5-C3-C2) (°) | 15.4(4) |
Theoretical and Computational Investigations of Ethyl 1,3 Diphenyl 1h Pyrazole 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (T), are powerful tools for elucidating the electronic characteristics of molecular systems.
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of pyrazole (B372694) derivatives. For ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry, charge distribution, and various electronic parameters.
Studies on analogous pyrazole-carboxamide compounds have demonstrated that DFT is effective in optimizing molecular structures and explaining electronic and charge transfer properties. For instance, in a related compound, N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide, DFT calculations at the B3LYP/6-31G* level have been used to analyze its electronic properties. Such studies reveal the distribution of electron density and help in understanding the molecule's stability and reactivity. The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational approach.
The reactivity of this compound can be predicted by analyzing various DFT-derived descriptors. These include the ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack, offering insights into its chemical behavior in reactions.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.
In pyrazole derivatives, the HOMO is often delocalized over the pyrazole and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, might be localized on specific parts of the molecule, highlighting potential sites for nucleophilic attack. For N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide, the HOMO was found to be delocalized over the entire compound, while the LUMO was localized on most of the system except for a phenyl ring. A smaller HOMO-LUMO energy gap generally implies higher reactivity and better electron delocalization.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -1.0 to -2.0 |
| Egap (HOMO-LUMO) | 3.5 to 5.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
For pyrazole derivatives, the MEP maps generally show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, indicating their role as primary sites for electrophilic interaction. The phenyl rings and the ethyl group, on the other hand, would exhibit regions of positive potential. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's binding affinity with biological targets.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules.
Crystal structure studies of a closely related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, reveal that the ethoxycarbonyl group is slightly twisted from the pyrazole ring, adopting a syn-periplanar conformation. This suggests that certain conformations are energetically more favorable. By systematically rotating the key dihedral angles and calculating the corresponding energies using computational methods, an energy landscape can be generated. This landscape reveals the low-energy conformations (local and global minima) and the energy barriers between them. Such studies are vital for understanding how the molecule might interact with other molecules, including biological receptors.
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, DFT calculations can be used to predict its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to different functional groups within the molecule. Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these predicted chemical shifts with experimental NMR data helps in the complete assignment of the spectral peaks and confirms the molecular structure. These computational spectroscopic studies provide a powerful complement to experimental characterization techniques.
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values |
|---|---|---|
| FT-IR | C=O stretch (ester) | ~1700-1730 cm-1 |
| FT-IR | C=N stretch (pyrazole) | ~1550-1600 cm-1 |
| 1H NMR | CH2 (ethyl ester) | ~4.0-4.5 ppm (quartet) |
| 1H NMR | CH3 (ethyl ester) | ~1.0-1.5 ppm (triplet) |
| 13C NMR | C=O (ester) | ~160-170 ppm |
Structure-Based Computational Approaches
Computational methods are integral to modern drug discovery, providing insights into the molecular interactions that govern a compound's biological activity. For derivatives of the 1,3-diphenyl-1H-pyrazole scaffold, these approaches have been pivotal in elucidating potential mechanisms of action and guiding the design of more potent molecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies focusing solely on this compound are not extensively detailed in the literature, research on closely related analogues provides significant insights into the potential interactions of this compound class. A prominent example involves the study of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which differ only by the substitution on the carboxylate group. nih.gov
These studies have successfully docked pyrazole derivatives into the active sites of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net One key target identified for a closely related carboxamide analogue is Aurora-A kinase, a serine/threonine kinase essential for cell division. nih.gov
Docking Simulation of a Pyrazole Analogue with Aurora-A Kinase
In a representative study, a potent N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative was docked into the ATP-binding site of Aurora-A kinase. The simulation revealed key interactions responsible for its inhibitory activity. The probable binding model indicated that the pyrazole core fits snugly within the active site, with specific interactions stabilizing the complex. nih.gov
The table below summarizes the typical interactions observed for a potent pyrazole carboxamide analogue within the Aurora-A kinase active site, which could be extrapolated to hypothesize the binding mode of this compound. nih.gov
| Interacting Residue of Aurora-A | Type of Interaction | Moiety of Pyrazole Analogue Involved |
| Alanine 213 | Hydrogen Bond | Amide N-H |
| Glutamate 211 | Hydrogen Bond | Amide C=O |
| Lysine 162 | Hydrophobic Interaction | Phenyl Ring at position 1 |
| Leucine 139 | Hydrophobic Interaction | Phenyl Ring at position 3 |
| Leucine 263 | Hydrophobic Interaction | Terminal Phenyl Ring of Carboxamide |
These findings suggest that the 1,3-diphenyl-1H-pyrazole scaffold serves as an effective framework for orienting functional groups to interact with key residues in the kinase binding pocket. The phenyl rings typically engage in hydrophobic interactions, while hydrogen bonding groups are crucial for anchoring the ligand. nih.gov Such studies highlight the potential for pyrazole derivatives to act as inhibitors of protein kinases like VEGFR-2, Aurora A, and CDK2. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another vital computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of compounds (virtual screening) to identify new molecules that are likely to be active.
Given the demonstrated anti-proliferative and anticancer activities of various 1,3-diphenyl-1H-pyrazole derivatives, it is possible to construct a hypothetical pharmacophore model for this class of compounds. nih.govnih.gov Based on the molecular docking insights for related kinase inhibitors, a potential pharmacophore for Aurora-A kinase inhibition would likely include:
Two or three hydrophobic/aromatic centers: Corresponding to the phenyl rings.
A hydrogen bond donor: Such as an N-H group.
A hydrogen bond acceptor: Such as a carbonyl oxygen.
While specific pharmacophore modeling studies for this compound have not been detailed, the consistent biological activity profile across its analogues suggests that such a model could be a powerful tool. nih.govnih.gov Virtual screening campaigns based on a pyrazole pharmacophore could lead to the discovery of novel compounds with similar or enhanced biological activities, potentially targeting protein kinases or other relevant biological macromolecules.
Investigation of Biological Activities and Structure Activity Relationships Sar
Broad-Spectrum Biological Activity Profiling of Pyrazole (B372694) Carboxylates
Pyrazole derivatives, including those with a carboxylate functional group, are recognized for their extensive range of biological activities. pharmatutor.orgresearchgate.net Research has established that these heterocyclic compounds possess antimicrobial, anti-inflammatory, anticancer, antiviral, antidiabetic, antioxidant, and antiparasitic properties. nih.govekb.egresearchgate.netmdpi.com The specific arrangement of substituents on the pyrazole ring plays a crucial role in determining the nature and potency of the biological response. The 1,3-diphenyl substitution pattern, in conjunction with the carboxylate group at the 4-position, provides a molecular framework that has been explored for various therapeutic applications. The delocalized π-electron system of the pyrazole ring, combined with the electronic properties of the phenyl and carboxylate substituents, allows for diverse interactions with biological targets, underpinning the broad-spectrum activity observed in this class of compounds. pharmatutor.org
Mechanistic Studies of Specific Biological Effects
Derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential.
Kinase Inhibition: A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and evaluated for their kinase inhibition profiles. nih.gov One particular compound from this series demonstrated strong inhibitory activity against Jun N-terminal kinases (JNK1, JNK2), p38 alpha mitogen-activated protein kinase (p38a), and the V600E mutant of the B-Raf proto-oncogene (V600EBRAF). nih.gov This suggests that the 1,3-diphenylpyrazole core can serve as a template for developing inhibitors targeting key signaling pathways involved in cancer and inflammation. nih.gov
Meprin Inhibition: In the quest for inhibitors of astacin (B162394) metalloproteases, 3,5-diphenylpyrazole (B73989) was used as a starting scaffold for optimization. nih.gov This research led to the development of potent inhibitors of meprin α and meprin β, enzymes implicated in fibrosis and inflammation. The study underscored the importance of the diphenylpyrazole core for achieving high inhibitory activity. nih.gov
Carbonic Anhydrase Inhibition: While not directly involving the 1,3-diphenyl structure, other pyrazole carboxylic acid derivatives have been synthesized and shown to inhibit human carbonic anhydrase I and II isoenzymes. tandfonline.com This indicates a broader potential for pyrazole carboxylates to act as enzyme inhibitors, contingent on their specific substitution patterns. tandfonline.com
The anti-proliferative and cytotoxic potential of pyrazole derivatives has been extensively documented, with several studies highlighting the activity of compounds structurally related to ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. nih.govekb.egnih.gov
One study utilized a related compound, ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate, as a precursor for synthesizing various heterocyclic systems. researchgate.net The resulting derivatives were evaluated for their cytotoxic properties against estrogen-dependent tumors, with some compounds showing high potency. For instance, 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile exhibited a GI50 value of 40 nM against the IGROVI ovarian tumor cell line. researchgate.net
Another research group synthesized a series of ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which are structural analogs. rsc.org Several of these compounds displayed cytotoxic activity in the low micromolar range against human colon cancer cell lines HCT116 and SW480. Mechanistic studies indicated that these compounds induced cell death in a non-necrotic manner, primarily through G2/M-phase cell cycle arrest. rsc.org
Table 1: Cytotoxic Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | GI50 | 40 nM | researchgate.net |
| Ethyl 3,4-di(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate | HCT116 (Colon) | IC50 | 1.3 µM | rsc.org |
| Ethyl 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-4-phenyl-1H-pyrazole-5-carboxylate | HCT116 (Colon) | IC50 | 1.0 µM | rsc.org |
| Ethyl 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-4-phenyl-1H-pyrazole-5-carboxylate | SW480 (Colon) | IC50 | 2.2 µM | rsc.org |
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. rjsocmed.com Derivatives of 1,3-diphenylpyrazole have also been investigated for their anti-inflammatory properties. nih.govnih.gov
A study focusing on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives screened these compounds for their ability to inhibit inflammatory mediators in RAW 264.7 macrophages. nih.gov The research measured the inhibition of nitric oxide (NO) release and prostaglandin (B15479496) E2 (PGE2) production. One derivative, in particular, showed the highest inhibitory activity against PGE2, suggesting a mechanism that may involve the cyclooxygenase (COX) pathway. nih.gov Other studies have also confirmed the anti-inflammatory potential of various pyrazole carboxylate derivatives in carrageenan-induced paw edema models in rats. mdpi.comnih.gov
The antimicrobial and antifungal activities of pyrazole carboxylates are well-documented. nih.govnih.govscilit.com Research has shown that modifications to the pyrazole core and its substituents can yield compounds with significant potency against various pathogens.
A study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives demonstrated their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. manipal.edu Several synthesized compounds showed excellent antibacterial activity compared to the standard drug Ceftriaxone. manipal.edu
In another study, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were evaluated for their antimicrobial effects. nih.gov The findings indicated that specific substitutions led to potent activity. For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. nih.govresearchgate.net Furthermore, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate showed greater activity against Candida parapsilosis than the reference antifungal drug fluconazole (B54011). nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 µmol/mL | nih.govresearchgate.net |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 µmol/mL | nih.govresearchgate.net |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 µmol/mL | nih.gov |
Beyond the aforementioned effects, the 1,3-diphenylpyrazole scaffold and related carboxylates have been associated with a variety of other biological activities.
Antioxidant Activity: Several studies have synthesized 1,3-diaryl-1H-pyrazole-4-carbaldehydes and evaluated their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. researchgate.netoaijse.com Certain derivatives exhibited significant antioxidant potential when compared to the standard, ascorbic acid. oaijse.com The presence of electron-releasing groups on the phenyl rings is thought to enhance the electron-donating capacity, contributing to the antioxidant effect. researchgate.net
Anti-estrogenic Activity: Derivatives synthesized from ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate were tested for their in vivo anti-estrogenic effects. researchgate.net One compound, 3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, was found to have the highest anti-estrogenic activity, demonstrating that the diphenylpyrazole core can be a foundation for developing agents that modulate estrogen-dependent pathways. researchgate.net
Antidiabetic Activity: The pyrazole nucleus is a target for the design of antidiabetic agents. researchgate.netresearchgate.net For instance, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate was investigated for its potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. research-nexus.net While structurally different from the 1,3-diphenyl variant, this highlights the potential of pyrazole carboxylates in diabetes research. researchgate.netresearch-nexus.net
Antiviral Activity: The 1,3-diphenylpyrazole structure has shown promise in antiviral research. nih.gov Derivatives have been reported to offer protection against the Newcastle disease virus (NDV). nih.gov Other related compounds, such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, have been explored for their activity against Flaviviridae viruses. frontiersin.org
Anti-parasitic Activity: 1,3-diphenylpyrazole derivatives have been synthesized and assessed for their efficacy against various human-infective protozoa. nih.gov Azomethine derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde were tested against Plasmodium falciparum (malaria), Trichomonas vaginalis, and Leishmania infantum, with nitrated compounds often showing greater efficiency. nih.gov
Structure-Activity Relationship (SAR) Derivation
The biological activity of pyrazole derivatives is intricately linked to their structural features. The systematic modification of the this compound scaffold has allowed researchers to derive critical structure-activity relationships, providing a roadmap for the design of more potent and selective therapeutic agents.
Impact of Substituent Variations on Biological Potency and Selectivity
The nature and position of substituents on the phenyl rings of 1,3-diphenyl-pyrazole derivatives play a pivotal role in determining their biological potency and selectivity. Both electron-donating and electron-withdrawing groups can significantly modulate the molecule's interaction with biological targets.
For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which share a similar core structure, the presence of a trifluoromethyl group at the para position of the N-phenyl ring resulted in a compound with potent antiproliferative activity against HCT116 and MCF-7 cancer cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively. researchgate.net This suggests that electron-withdrawing groups can enhance anticancer efficacy. Conversely, the introduction of a methoxy (B1213986) group at the para position led to a decrease in activity, highlighting the sensitive nature of these interactions. researchgate.net
In the context of antimicrobial activity, the substitution pattern on the phenyl rings also dictates the potency. For example, in a series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives, compounds with specific substitutions on the N-phenyl ring demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. manipal.edu The presence of halogen atoms, such as chlorine and bromine, on the phenyl rings has also been shown to influence antimicrobial and antifungal activities. nih.gov For example, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the reference drug fluconazole against C. parapsilosis. nih.gov
| Compound Derivative | Substituent | Biological Activity | Potency (e.g., IC50, MIC) | Reference |
|---|---|---|---|---|
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | 4-CF3 on N-phenyl | Antiproliferative (HCT116) | 0.39 µM | researchgate.net |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | 4-OCH3 on N-phenyl | Antiproliferative (HCT116) | >10 µM | researchgate.net |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 4-Br, 2-Cl on C5-phenyl | Antifungal (C. parapsilosis) | MIC = 0.015 µmol/mL | nih.gov |
| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 2,5-dimethyl-thiophene at C5 | Antibacterial (E. coli) | MIC = 0.038 µmol/mL | srce.hr |
Influence of Pyrazole Ring Modifications on Activity Profiles
Modifications to the pyrazole ring itself, including the introduction of different substituents at various positions, can lead to significant changes in the biological activity profiles of these compounds. The substitution pattern at positions C4 and C5 of the pyrazole ring is particularly crucial.
Research on various 1,3-diphenyl-1H-pyrazole derivatives has shown that the functional group at the C4 position is a key determinant of activity. For instance, derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde have been explored for their antitumor activities. ekb.eg The conversion of the ethyl carboxylate group to other functionalities, such as amides or hydrazones, can lead to compounds with altered or enhanced biological effects.
Furthermore, the introduction of bulky or specific chemical moieties at the C5 position of the pyrazole ring can influence the molecule's interaction with its target. While the core structure of this compound has a phenyl group at C3, variations at the C5 position in related pyrazole series have been shown to modulate activity. For example, in a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, the nature of the substituent at the C5 position significantly impacted the antimicrobial profile. nih.govsrce.hr A derivative with a 2,5-dimethyl-thiophen-3-yl group at C5 exhibited notable antibacterial activity against E. coli. srce.hr
Conformational Factors in Biological Recognition and Binding
The three-dimensional conformation of a molecule is critical for its recognition and binding to biological targets. In the case of this compound and its analogs, the relative orientation of the phenyl rings and the planarity of the pyrazole core are important conformational factors.
Crystallographic studies of related compounds, such as ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, reveal that the phenyl rings are not coplanar with the pyrazole ring. nih.gov The dihedral angles between the pyrazole ring and the phenyl rings at the N1 and C5 positions are significant, indicating a twisted conformation in the solid state. nih.gov This non-planar arrangement can influence how the molecule fits into the binding pocket of a target protein.
Molecular docking studies have been employed to understand the binding modes of pyrazole derivatives with various biological targets, such as receptor tyrosine kinases and protein kinases. manipal.edu These studies suggest that the pyrazole core can act as a scaffold, positioning the phenyl rings and other substituents to form specific interactions, like hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein. For instance, docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives with Aurora-A kinase have helped to elucidate the probable binding model and rationalize the observed antiproliferative activities. researchgate.net The conformation of the molecule, including the torsion angles of the rotatable bonds, determines the optimal fit and, consequently, the biological potency.
Diverse Academic and Industrial Applications
Role as Synthetic Intermediates and Building Blocks
The chemical architecture of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, featuring a reactive ester group and a stable pyrazole (B372694) core, renders it a highly versatile building block in organic synthesis. This versatility allows for its use in the construction of a wide array of more complex molecular structures.
Precursors for Complex Heterocyclic Architectures
This compound and its close chemical relatives are instrumental in the synthesis of fused heterocyclic systems, which are integral to the development of new pharmaceutical and agrochemical agents. The pyrazole-4-carboxylate moiety provides a convenient starting point for cyclization reactions, leading to the formation of bicyclic and polycyclic compounds. For instance, derivatives of 1,3-diphenyl-1H-pyrazole have been utilized in the synthesis of chromone-related pyrazole compounds. In one notable synthesis, 1-(2-hydroxyaryl)propane-1,3-diones bearing a 1,3-diphenyl-1H-pyrazol-4-yl substituent undergo cyclodehydration to yield 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromones. nih.gov This transformation highlights the utility of the pyrazole scaffold in constructing elaborate heterocyclic systems.
Furthermore, the closely related pyrazole-4-carbaldehydes serve as versatile precursors for a variety of fused pyrazole systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines, demonstrating the synthetic potential inherent in the pyrazole-4-substituted framework. semanticscholar.org While direct examples utilizing this compound are part of ongoing research, the established reactivity of analogous structures underscores its potential as a precursor to novel and complex heterocyclic architectures.
Versatile Starting Materials in Organic Synthesis
The utility of this compound extends beyond the synthesis of fused rings to its role as a foundational molecule for a variety of organic transformations. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, and alcohols, opening avenues for the creation of diverse libraries of pyrazole derivatives. For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles commences with ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, structural isomers of the title compound, showcasing the conversion of the ethyl ester to other functionalities as a key synthetic step. acs.org The phenyl groups on the pyrazole ring also offer sites for further functionalization, allowing for the fine-tuning of the molecule's properties for specific applications. This adaptability makes it a valuable starting material for medicinal chemistry and drug discovery programs, where the pyrazole core is a well-established pharmacophore. ekb.eg
Contributions to Agrochemical Research
The pyrazole scaffold is a prominent feature in a multitude of commercially successful agrochemicals, and ongoing research continues to explore new pyrazole-based compounds for crop protection. Derivatives of this compound are actively investigated for their potential as next-generation pesticides, herbicides, and fungicides.
Development of Next-Generation Pesticides and Herbicides
The broad biological activity of pyrazole derivatives has made them a focal point in the search for new and effective pesticides and herbicides. researchgate.net The structural diversity that can be achieved by modifying the this compound backbone allows for the development of compounds with selective activity against specific pests and weeds while minimizing environmental impact. Research has shown that various pyrazole derivatives exhibit significant herbicidal activity. nih.govmdpi.com For instance, a series of novel pyrazole derivatives containing a phenylpyridine moiety demonstrated moderate herbicidal activities against several weed species in post-emergence treatments. nih.gov While this specific study did not start from this compound, it highlights the potential of the broader class of pyrazole compounds in herbicide development.
Fungicidal Properties and Efficacy
Pyrazole-based compounds have a well-documented history of effective fungicidal action, with many commercial fungicides incorporating this heterocyclic core. Studies on pyrazole-4-carboxylate derivatives have demonstrated their potential in controlling pathogenic fungi. For example, research on ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate revealed a significant inhibitory effect on the mycelial growth of Botryosphaeria dothidea, a fungus responsible for fruit rot in olive trees. researchgate.net
In another study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. One of the isoxazolol pyrazole carboxylate derivatives exhibited strong antifungal activity against Rhizoctonia solani, with an EC50 value that was superior to the commercial fungicide carbendazol. nih.govresearchgate.net These findings, while not directly involving this compound, underscore the fungicidal potential of the pyrazole-4-carboxylate scaffold and provide a strong rationale for the investigation of its derivatives in the development of new antifungal agents.
The following table summarizes the fungicidal activity of selected pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives against various phytopathogenic fungi.
| Compound | R. solani EC50 (μg/mL) | A. porri EC50 (μg/mL) | M. coronaria EC50 (μg/mL) | C. petroselini EC50 (μg/mL) |
| 7ai | 0.37 | >100 | >100 | >100 |
| 7bc | 4.99 | 11.22 | 7.93 | 27.43 |
| 7bg | 5.93 | 24.76 | 25.48 | 6.99 |
| 7bh | 7.69 | 21.01 | 9.08 | 32.40 |
| Carbendazol (Control) | 1.00 | 0.99 | 0.96 | 0.96 |
| Data sourced from a study on the antifungal activity of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.gov |
Applications in Materials Science and Technology
The unique photophysical properties of pyrazole derivatives have led to their exploration in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. These materials are crucial for applications in optical communication, information storage, and optical switching.
A study on a series of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrated their potential as NLO materials. semanticscholar.orgresearchgate.netchim.it The optical nonlinearity of these compounds was investigated using the open-aperture z-scan technique with 5 ns laser pulses at 532 nm. The results indicated that these pyrazole derivatives exhibit nonlinear absorption, a key property for optical limiting applications.
Notably, two compounds from this study, 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, were identified as promising candidates for optical limiting. semanticscholar.orgresearchgate.net Optical limiters are devices that exhibit high transmittance at low input light intensities and low transmittance at high input intensities, thereby protecting sensitive optical components from damage by high-power laser beams. The promising NLO properties of these closely related pyrazole-4-ethyl carboxylates suggest that this compound and its derivatives could also be valuable components in the design of new NLO materials.
Potential in Dye and Fluorescent Material Development
The extended π-conjugated system inherent in the pyrazole ring structure is a fundamental feature that makes its derivatives prime candidates for the development of dyes and fluorescent materials. nih.gov The incorporation of aryl groups, such as the two phenyl rings in this compound, further extends this conjugation, influencing the photophysical properties of the molecule.
Research has demonstrated that pyrazole scaffolds can be effectively utilized to create azo dyes. nih.govresearchgate.netresearchgate.net Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are among the most significant classes of chromophores with wide-ranging applications. nih.govunb.ca In a notable study, a structurally similar compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, was used as a diazotization component, which was then coupled with various active methylene (B1212753) compounds to synthesize a series of novel pyrazole azo dyes. nih.gov The resulting dyes exhibited distinct colors and absorption properties, highlighting the versatility of the pyrazole carboxylate template in dye synthesis. The experimental absorption maxima (λmax) for these related pyrazole-based dyes demonstrate their ability to absorb light across the visible spectrum.
| Dye Compound | λmax (nm) in Ethanol | Key Chromophores and Corresponding λmax (nm) |
|---|---|---|
| Dye 4a | 216, 239, 345 | 3-methyl-1H-pyrazole (216), ethyl-(3-methyl-1H-pyrazole-4)-carboxylate (239), azo group (345) |
| Dye 4g | 220, 237, 312 | carboxyethyl group (220), ethyl 3-methyl-1H-pyrazole-4-carboxylate (237), azo group (312) |
| Dye 4f | 216, 347 | 3-methyl-1H-pyrazole (216), azo group (347) |
| Dye 4h | 223, 293, 359 | carboxyethyl chromophore (223), ethyl 3-methyl-1H-pyrazole-4-carboxylate (293), azo group (359) |
Beyond dyes, pyrazole derivatives are recognized for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org The fluorescence arises from the efficient relaxation of excited electronic states via photon emission. The quantum yield and emission wavelength can be tuned by modifying the substituents on the pyrazole ring. For instance, studies on pyrazolylpyrenes, which conjugate pyrazole with a highly fluorescent pyrene (B120774) core, have yielded molecules with intense and tunable emission. mdpi.com The introduction of the two phenyl groups and the ethyl carboxylate moiety in the target compound is expected to modulate its electronic structure, offering a pathway to novel fluorescent materials.
Ligand Design for Metal Catalysis
The pyrazole ring is an excellent scaffold for designing ligands for metal catalysis due to the presence of two adjacent nitrogen atoms, one of which has a lone pair of electrons available for coordination to a metal center. researchgate.net Pyrazole and its derivatives can act as versatile ligands, forming stable complexes with a wide range of transition metals. nih.govscispace.com These complexes have shown significant catalytic activity in various organic transformations. scispace.comrsc.org
The coordination of a pyrazole to a Lewis acidic metal center enhances the acidity of the pyrazole N-H proton, facilitating deprotonation to form a pyrazolate anion. nih.gov This pyrazolate can then act as a bridging ligand, linking two or more metal centers to form di- or polynuclear complexes, which can be crucial for multimetal-centered catalysis. scispace.comuninsubria.it Research on pyrazolate-bridged metal complexes has demonstrated their catalytic efficacy in reactions such as hydrogenation, hydrogen transfer, and olefin polymerization. scispace.com
The structure of this compound offers several potential coordination sites. The pyridine-type nitrogen atom of the pyrazole ring is the primary site for metal binding. Additionally, the carbonyl oxygen of the ethyl carboxylate group can participate in chelation, forming a stable five- or six-membered ring with the metal center, a behavior observed in complexes of 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org Such chelation can enhance the stability and influence the catalytic activity of the resulting metal complex. For example, a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid ligands demonstrated excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org The phenyl groups at the 1 and 3 positions can also influence the steric and electronic environment of the metal center, providing a means to fine-tune the selectivity and efficiency of the catalyst.
| Pyrazole Ligand Type | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|
| Anilido-pyrazolate | Aluminum (Al) | Ring-opening polymerization of ε-caprolactone | rsc.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt (Co) | Oxygen Evolution Reaction (OER) | rsc.org |
| Pyrazolate-bridged | Rhodium (Rh), Iridium (Ir) | Hydrogen transfer from isopropanol (B130326) to cyclohexanone | scispace.com |
| Porphyrin-pyrazolate (in MOF) | Copper (Cu) | Cross dehydrogenative C–O coupling | acs.org |
Analytical Chemistry Applications
In analytical chemistry, there is a high demand for sensitive and selective methods for the detection and quantification of various analytes, particularly metal ions. nih.gov Pyrazole derivatives have emerged as a significant class of compounds for the development of colorimetric and fluorescent chemosensors. nih.govsemanticscholar.org These sensors operate through the specific interaction between the pyrazole-based ligand and the target analyte, which results in a measurable change in the optical properties (color or fluorescence) of the system.
The chelating ability of the pyrazole ring, often working in concert with other functional groups, allows for the selective binding of metal ions. nih.gov The binding event typically perturbs the electronic structure of the molecule, leading to mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), which modulate the fluorescence output. nih.gov This "on-off" or "off-on" switching of fluorescence provides a clear signal for the presence of the analyte.
Derivatives of pyrazole have been successfully employed to create probes for a variety of ions, including Al³⁺, Fe³⁺, Cu²⁺, and Hg²⁺, often achieving very low limits of detection (LOD). nih.gov For example, a chemosensor based on a pyridine-pyrazole scaffold was developed for the detection of Al³⁺ with an LOD as low as 4.29 nM. nih.gov Another pyrazole-based sensor demonstrated high selectivity for Cu²⁺ ions even in the presence of other competing ions. semanticscholar.orgchemrxiv.org The versatility of pyrazole chemistry allows for the rational design of probes for specific targets. A coumarin-pyrazole-based probe was designed for the highly sensitive and selective detection of phosgene (B1210022) gas, with an LOD of 4.78 nM in solution. rsc.org
This compound possesses the core pyrazole structure necessary for metal chelation. While it may not be a highly fluorescent sensor in its native form, it serves as an excellent platform for modification. For instance, introducing additional donor atoms or a known fluorophore unit could transform it into a highly sensitive and selective probe for a target analyte. The existing research on diverse pyrazole-based sensors underscores the vast potential of this class of compounds in analytical applications.
| Pyrazole Derivative Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Pyridine-pyrazole derivative | Aluminum (Al³⁺) | Fluorescence | 4.29 nM | nih.gov |
| Imine-based pyrazol-5-ol | Copper (Cu²⁺) | Colorimetric | Not specified | semanticscholar.org |
| Coumarin-pyrazole derivative | Phosgene | Fluorescence | 4.78 nM | rsc.org |
| Pyridine–pyrazole-based dye | Iron (Fe³⁺) | Colorimetric & Fluorescence | 57 nM | nih.gov |
Future Research Directions and Challenges
Advancements in Asymmetric Synthesis and Stereocontrol of Pyrazole (B372694) Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric methods to synthesize enantiomerically pure pyrazole derivatives is a critical research frontier. While significant progress has been made, future work will likely focus on several key areas:
Organocatalysis: The use of small organic molecules as catalysts offers a greener and often more versatile alternative to metal-based catalysts. Future research will likely see the development of novel quinine-derived thioureas, squaramides, and other bifunctional organocatalysts to achieve high enantioselectivity in reactions such as Michael additions and annulations to form complex chiral pyrazole structures. nih.govrwth-aachen.de
Metal Catalysis: The evolution of metal-catalyzed reactions continues to provide powerful tools for stereocontrol. Research into novel chiral ligands for metals like scandium, zinc, and silver will be crucial for developing highly stereoselective cycloadditions, annulations, and other transformations. rwth-aachen.dethieme-connect.com
Domino and Cascade Reactions: One-pot reactions that form multiple bonds and stereocenters in a single operation are highly efficient. The design of new domino and cascade sequences, initiated by an enantioselective catalytic step, will be a major focus for synthesizing structurally complex and stereochemically rich pyrazole derivatives. rwth-aachen.de
A significant challenge in this field is the control of stereocenters, particularly quaternary ones, which are notoriously difficult to construct. nih.govthieme-connect.com Overcoming this will require the rational design of highly specific catalysts and a deeper mechanistic understanding of the reaction pathways.
Exploration of Novel Biological Targets and Polypharmacology
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com Future research will move beyond established targets to explore new therapeutic avenues and embrace the concept of polypharmacology.
Novel Kinase Inhibition: While pyrazoles are known components of several approved kinase inhibitors like Ruxolitinib (a JAK1/JAK2 inhibitor), the human kinome contains over 500 members, many of which remain underexplored. nih.gov Future efforts will focus on designing pyrazole derivatives that selectively target novel or challenging kinases implicated in cancer and autoimmune diseases, such as Pim kinases. nih.goveurekaselect.com
Targeting Protein-Protein Interactions: Moving beyond enzymatic active sites, researchers are increasingly looking to modulate protein-protein interactions (PPIs), which are critical in many disease pathways. The pyrazole scaffold can serve as a rigid framework for positioning functional groups to disrupt these interactions.
Polypharmacology: The ability of a single drug to modulate multiple targets, known as polypharmacology, can lead to enhanced efficacy or the overcoming of drug resistance. nih.gov Given the diverse bioactivity of the pyrazole core, future research will intentionally design derivatives that interact with a specific set of targets to achieve a synergistic therapeutic effect, particularly in complex diseases like cancer. nih.govnih.gov For instance, a compound could be designed to inhibit both a key signaling kinase and a drug efflux pump.
The primary challenge will be achieving the desired target profile while minimizing off-target effects that could lead to toxicity. This requires a sophisticated understanding of structure-activity relationships and advanced computational modeling.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new pyrazole derivatives. frontiersin.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, accelerating the drug discovery process. semanticscholar.org
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new pyrazole-based molecules with desired properties. frontiersin.orgspringernature.comtue.nl These models can be trained on known active compounds to "learn" the rules of molecular design and then generate novel structures optimized for activity against a specific target, improved solubility, or reduced toxicity. nih.gov
Predictive Modeling: Machine learning algorithms can build predictive models for various properties. This includes predicting the bioactivity of a novel pyrazole derivative against a specific target (QSAR), forecasting its absorption, distribution, metabolism, and excretion (ADME) properties, and estimating its potential toxicity. stanford.edurepcomseet.orgijcrt.orggithub.com This allows for the rapid virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Synthesis Prediction: A significant hurdle in de novo design is the synthesizability of the generated molecules. Newer AI tools are being developed to perform retrosynthetic analysis, predicting a viable synthetic route for a computationally designed molecule, thus bridging the gap between virtual design and laboratory reality. springernature.comnih.gov
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Research into the synthesis of pyrazoles is actively moving towards greener and more sustainable methods. acs.org
Green Solvents: A major focus is replacing hazardous organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents are being increasingly used as reaction media for pyrazole synthesis. thieme-connect.commdpi.com
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govbenthamdirect.com
Catalysis: The development of recyclable catalysts, such as heterogeneous catalysts and biocatalysts, minimizes waste. benthamdirect.comnih.gov The use of organocatalysts also avoids the environmental concerns associated with heavy metals. benthamscience.com
Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product, such as multicomponent reactions (MCRs), are being prioritized. nih.gov These one-pot reactions reduce the number of steps and minimize waste generation.
The table below summarizes some of the green methodologies being explored for N-heterocycle synthesis, including pyrazoles.
| Green Methodology | Description | Key Advantages |
| Microwave/Ultrasound Assistance | Using alternative energy sources to accelerate reactions. benthamdirect.com | Reduced reaction times, lower energy consumption, often higher yields. |
| Aqueous Synthesis | Using water as the reaction solvent. thieme-connect.commdpi.com | Environmentally benign, low cost, improved safety. |
| Heterogeneous Catalysis | Using solid-phase catalysts that can be easily separated and reused. nih.gov | Catalyst recyclability, simplified product purification, reduced waste. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents together. acs.orgnih.gov | Eliminates solvent waste, reduces environmental impact, often simpler workup. |
| Acceptorless Dehydrogenative Coupling (ADC) | A strategy using alcohols as starting materials, producing only water and hydrogen as by-products. rsc.org | High atom economy, use of renewable feedstocks, environmentally friendly by-products. |
The main challenge is to develop green methods that are not only environmentally friendly but also scalable, cost-effective, and versatile enough to produce a wide array of complex pyrazole derivatives.
Unexplored Applications in Emerging Scientific Fields
While the primary focus for pyrazole derivatives has been in medicine and agrochemicals, their unique chemical and photophysical properties make them attractive candidates for a range of emerging high-tech applications. nbinno.comresearchgate.net
Materials Science: The rigid, aromatic structure of the pyrazole ring, combined with its ability to be functionalized, makes it a promising building block for advanced materials. nbinno.com This includes the development of organic light-emitting diodes (OLEDs), polymers with specific thermal or electronic properties, and novel dyes. researchgate.net
Chemical Sensing: Pyrazole derivatives can act as excellent chelating ligands for metal ions due to their nitrogen donor atoms. nih.gov This property can be harnessed to create highly selective and sensitive chemosensors for detecting specific metal ions in environmental or biological samples. semanticscholar.orgnih.govchemrxiv.org By incorporating fluorophores, "turn-on" or "turn-off" fluorescent sensors can be designed for ions like Zn²⁺, Cu²⁺, and Fe³⁺. nih.govnih.gov
Chemical Biology: Pyrazole-based fluorescent probes can be developed as tools to study biological processes. These probes could be designed to bind to specific biomolecules or to be sensitive to changes in their microenvironment (e.g., pH, polarity), allowing for the visualization of cellular dynamics.
The challenge in these areas lies in fine-tuning the electronic and photophysical properties of the pyrazole derivatives through synthetic modification to meet the specific demands of each application, such as achieving high quantum yields for OLEDs or high selectivity for chemosensors.
Q & A
Q. What are the common synthetic routes for ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA) under reflux conditions. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediates can be prepared using literature methods, followed by esterification . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to achieving high yields. Variations in substituents on the pyrazole ring may require tailored reagents, such as substituted phenylhydrazines or aldehydes.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. The SHELX software suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Key parameters include bond lengths, angles, and torsion angles, which validate the pyrazole core and substituent orientations. For example, the crystal structure of related pyrazole esters confirms planarity of the heterocyclic ring and phenyl group dihedral angles .
Q. What safety precautions are necessary when handling this compound?
Standard laboratory safety protocols include wearing gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation of dust. Waste should be segregated and disposed via certified chemical waste services. Although specific toxicity data may be limited (e.g., ecotoxicity), precautionary measures align with handling aromatic heterocycles .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal lattice be systematically analyzed?
Graph set analysis (GSA), as proposed by Etter, is used to classify hydrogen bonds into motifs like chains (C), rings (R), or self-assembled frameworks. For pyrazole derivatives, the carboxylic ester group often participates in C–H···O interactions. Computational tools (e.g., Mercury, CrystalExplorer) visualize these networks, while statistical surveys of Cambridge Structural Database entries provide comparative insights .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR/IR predictions and experimental data may arise from tautomerism or dynamic effects. For example, pyrazole ring proton signals can split due to hindered rotation. Combining DFT calculations (e.g., B3LYP/6-31G*) with variable-temperature NMR experiments helps identify dominant conformers. Cross-validation with X-ray structures is essential .
Q. How can computational methods streamline the design of novel pyrazole derivatives?
Quantum mechanical calculations (e.g., reaction path searches using Gaussian) predict feasible synthetic routes and transition states. The ICReDD approach integrates computational screening with high-throughput experimentation to identify optimal reaction conditions. For instance, Fukui indices derived from electron density maps guide regioselective functionalization .
Q. What experimental and theoretical approaches validate non-covalent interactions in supramolecular assemblies?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking, van der Waals). Electrostatic potential maps highlight nucleophilic/electrophilic regions. Pairwise interaction energies calculated via symmetry-adapted perturbation theory (SAPT) dissect contributions from dispersion, induction, and electrostatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
